molecular formula C11H13N3 B1438766 8-N-Ethylquinoline-5,8-diamine CAS No. 105297-30-1

8-N-Ethylquinoline-5,8-diamine

Cat. No.: B1438766
CAS No.: 105297-30-1
M. Wt: 187.24 g/mol
InChI Key: LTXICSUQDPHFPC-UHFFFAOYSA-N
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Description

8-N-Ethylquinoline-5,8-diamine is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

The synthesis of 8-N-Ethylquinoline-5,8-diamine can be achieved through several methods. One common approach involves the reaction of N-propargyl aniline derivatives with tin and indium chlorides. This method utilizes main group metal Lewis acid catalysis to facilitate hydroamination and hydroarylation reactions . Another method involves the use of microwave irradiation, which offers a greener and more sustainable approach to synthesizing quinoline derivatives .

Chemical Reactions Analysis

8-N-Ethylquinoline-5,8-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include stannous chloride dihydrate, indium powder, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of N-propargyl aniline derivatives using stannous chloride dihydrate in ethanol can yield quinoline-8-amines .

Scientific Research Applications

8-N-Ethylquinoline-5,8-diamine has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of various organic compounds . In biology and medicine, it is used as a ligand for coordination chemistry and as an agent for treating various diseases . Additionally, it has applications in industrial processes, particularly in the synthesis of heterocyclic compounds .

Mechanism of Action

The mechanism of action of 8-N-Ethylquinoline-5,8-diamine involves its interaction with molecular targets and pathways. As a derivative of quinoline, it is likely to interact with enzymes and proteins involved in various biological processes. For example, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death . The specific molecular targets and pathways for this compound may vary depending on its application.

Comparison with Similar Compounds

8-N-Ethylquinoline-5,8-diamine can be compared with other similar compounds, such as quinoxalines and quinolin-8-amines . These compounds share structural similarities and are used in similar applications. this compound is unique due to its specific functional groups and the conditions under which it is synthesized. Other similar compounds include N8-Ethyl-5,8-quinolinediamine and 5,8-Quinolinediamine .

Properties

IUPAC Name

8-N-ethylquinoline-5,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-13-10-6-5-9(12)8-4-3-7-14-11(8)10/h3-7,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXICSUQDPHFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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